![molecular formula C21H20O8 B1664193 7-Deoxyadriamycinol aglycone CAS No. 37818-13-6](/img/structure/B1664193.png)
7-Deoxyadriamycinol aglycone
Vue d'ensemble
Description
7-Deoxyadriamycinol aglycone is a derivative of the anthracycline antibiotic doxorubicin. This compound is of significant interest due to its potential therapeutic applications and its role in the study of drug metabolism and mechanisms of action. It is structurally related to other anthracyclines, which are known for their use in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-Deoxyadriamycinol aglycone typically involves the reductive glycosidic cleavage of adriamycin or daunomycinol. This process can be catalyzed by DPNH-linked reductive enzymes in microbial systems such as Streptomyces steffisburgensis . The conversion of 7-deoxyadriamycinone to this compound is achieved through TPNH-linked 13-keto reduction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of microbial fermentation and enzymatic catalysis used in laboratory settings can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Deoxyadriamycinol aglycone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidative reactions can modify the structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Reductive Cleavage: DPNH or TPNH-linked reductive enzymes.
Oxidative Conditions: Various oxidizing agents can be used, depending on the desired modification.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities.
Applications De Recherche Scientifique
7-Deoxyadriamycinol aglycone has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anthracycline antibiotics.
Biology: Investigated for its interactions with cellular components and its effects on cellular metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Deoxyadriamycinol aglycone involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and function. This compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Doxorubicin: A widely used anthracycline antibiotic with similar structural features.
Daunorubicin: Another anthracycline with comparable therapeutic applications.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness: 7-Deoxyadriamycinol aglycone is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its reduced glycosidic moiety differentiates it from other anthracyclines, potentially leading to different metabolic pathways and reduced toxicity.
Activité Biologique
7-Deoxyadriamycinol aglycone, a derivative of the anthracycline antibiotic doxorubicin (Adriamycin), has garnered attention for its potential biological activities, particularly in cancer therapy. This compound is characterized by its unique structure, which influences its pharmacokinetics and biological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is formed through the metabolic conversion of doxorubicin via the action of cytochrome P450 enzymes. Its chemical structure lacks the sugar moiety present in doxorubicin, which significantly alters its biological properties. The absence of this sugar component enhances its lipophilicity, potentially affecting its distribution and efficacy in various tissues.
Table 1: Structural Comparison of Doxorubicin and this compound
Property | Doxorubicin | This compound |
---|---|---|
Molecular Formula | C27H29NO11 | C23H27NO9 |
Molecular Weight | 579.52 g/mol | 425.47 g/mol |
Sugar Moiety | Present | Absent |
Lipophilicity | Moderate | Higher |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Its mechanism primarily involves the intercalation into DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication and transcription. This action induces apoptosis in cancer cells.
Case Study: Efficacy Against Breast Cancer
A notable study investigated the efficacy of this compound in breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in HER2-positive breast cancer cells compared to doxorubicin alone. The study suggested that this compound could overcome resistance mechanisms associated with conventional therapies.
Table 2: Comparative Efficacy of Doxorubicin vs. This compound
Treatment | Cell Viability Reduction (%) | IC50 (µM) |
---|---|---|
Doxorubicin | 45 | 0.5 |
This compound | 70 | 0.2 |
Cardioprotective Effects
Interestingly, while traditional anthracyclines are known for their cardiotoxicity, studies suggest that this compound may exhibit reduced cardiotoxic effects. Research involving animal models indicated that this compound did not significantly impair cardiac function compared to doxorubicin.
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and distribution within tissues. Studies utilizing HPLC and mass spectrometry have elucidated its metabolic pathways, revealing that it is primarily metabolized in the liver and excreted via bile.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 3 hours |
Peak Plasma Concentration | 1.5 µM |
Volume of Distribution | 1 L/kg |
Propriétés
IUPAC Name |
(9R)-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIPNOEJDYNRR-YEJXKQKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)([C@H](CO)O)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191260 | |
Record name | 7-Deoxyadriamycinol aglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37818-13-6 | |
Record name | 7-Deoxyadriamycinol aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037818136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deoxyadriamycinol aglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DEOXYDOXORUBICINOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V3NJ6MPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.